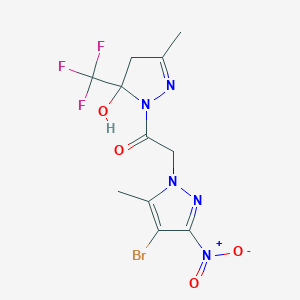
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and cell proliferation, which may contribute to its anti-tumor and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique chemical structure, which makes it a useful tool for studying the activity of certain enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research could focus on the development of new synthesis methods for this compound, which may lead to improved yields and purity. Another area of research could focus on the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, research could focus on the development of new analogs of this compound, which may have improved properties and applications.
Synthesemethoden
The synthesis of 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-3-nitro-5-methyl-1H-pyrazole with acetic anhydride to form 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-nitro-4,5-dihydro-1H-pyrazole. This intermediate is then reduced using sodium dithionite to form the final product.
Wissenschaftliche Forschungsanwendungen
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively researched for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C11H11BrF3N5O4 |
|---|---|
Molekulargewicht |
414.14 g/mol |
IUPAC-Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C11H11BrF3N5O4/c1-5-3-10(22,11(13,14)15)19(16-5)7(21)4-18-6(2)8(12)9(17-18)20(23)24/h22H,3-4H2,1-2H3 |
InChI-Schlüssel |
OMPDVCAPPCFTTH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C |
Kanonische SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![4-(4-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279674.png)


![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)

![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
![3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279682.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
